Citrato de hidrógeno disódico sesquihidratado

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

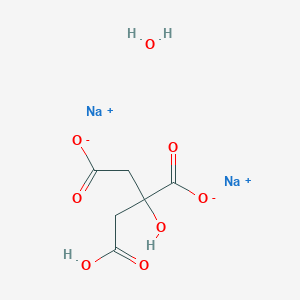

Disodium hydrogen citrate sesquihydrate is an acid salt of citric acid with the chemical formula Na2C6H6O7·1.5H2O. It is commonly used as an antioxidant in food and to enhance the effects of other antioxidants. Additionally, it serves as an acidity regulator and sequestrant in various products, including gelatin, jam, sweets, ice cream, carbonated beverages, milk powder, wine, and processed cheeses .

Aplicaciones Científicas De Investigación

Disodium hydrogen citrate sesquihydrate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and processes.

Industry: It is used as an antioxidant, acidity regulator, and sequestrant in food products.

Mecanismo De Acción

Target of Action

Disodium hydrogen citrate sesquihydrate primarily targets the urinary tract, specifically the kidneys . It plays a crucial role in the treatment of urinary tract infections, painful or difficult urination, kidney stones, urinary acidosis, and gout .

Mode of Action

Disodium hydrogen citrate sesquihydrate works by removing excess uric acid from the blood through urine . The active ingredient is metabolized and forms bicarbonate ions that neutralize acids in blood and urine . This process increases the pH of urine, making it more alkaline .

Biochemical Pathways

The primary biochemical pathway affected by disodium hydrogen citrate sesquihydrate is the uric acid pathway . By increasing the pH of urine, it inhibits the growth of bacteria in the urinary tract, thereby reducing the chances of urinary tract infections . It also helps the kidneys get rid of excess uric acid, thereby preventing gout and kidney stones .

Pharmacokinetics

It is known that the compound is administered orally and is metabolized to form bicarbonate ions . These ions then act to neutralize acids in the blood and urine, thereby increasing the pH of the urine .

Result of Action

The molecular and cellular effects of disodium hydrogen citrate sesquihydrate’s action include the removal of excess uric acid from the blood, the neutralization of acids in the blood and urine, and the increase in urine pH . These effects lead to a reduction in the symptoms of urinary tract infections, painful or difficult urination, kidney stones, urinary acidosis, and gout .

Análisis Bioquímico

Biochemical Properties

Disodium hydrogen citrate sesquihydrate plays a role in biochemical reactions, particularly in the context of food science. It is used as an antioxidant, which means it interacts with potentially harmful oxidizing agents in food and neutralizes them . This helps to preserve the food and maintain its quality over time .

Cellular Effects

It is known that it can be used to alleviate discomfort from urinary-tract infections , suggesting that it may have effects on cells in the urinary tract.

Molecular Mechanism

It is known to work by removing excess uric acid from the blood through urine . This suggests that it may interact with enzymes involved in uric acid metabolism.

Temporal Effects in Laboratory Settings

It is known to be soluble in water , which suggests that it could be readily absorbed and distributed in biological systems.

Metabolic Pathways

Disodium hydrogen citrate sesquihydrate is involved in the metabolic pathway related to uric acid excretion . It works by removing excess uric acid from the blood through urine .

Transport and Distribution

Given its solubility in water , it is likely to be readily absorbed and distributed in biological systems.

Subcellular Localization

Given its role in uric acid excretion , it may be localized in the kidney cells where uric acid filtration occurs.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Disodium hydrogen citrate sesquihydrate is typically synthesized by reacting citric acid with sodium hydroxide. The reaction involves the neutralization of citric acid with sodium hydroxide, followed by crystallization to obtain the sesquihydrate form .

Industrial Production Methods

In industrial settings, the production of disodium hydrogen citrate sesquihydrate involves large-scale neutralization of citric acid with sodium hydroxide under controlled conditions. The resulting solution is then subjected to crystallization processes to yield the sesquihydrate form. This method ensures high purity and consistent quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Disodium hydrogen citrate sesquihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the conditions.

Reduction: It can be reduced under specific conditions to yield different compounds.

Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions involving disodium hydrogen citrate sesquihydrate include strong oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired products and the specific reaction being carried out .

Major Products Formed

The major products formed from reactions involving disodium hydrogen citrate sesquihydrate depend on the type of reaction and the conditions used. For example, oxidation reactions may yield different organic acids, while reduction reactions may produce various reduced forms of the compound .

Comparación Con Compuestos Similares

Similar Compounds

Sodium citrate dibasic sesquihydrate: Similar in structure and function, used as an acidity regulator and sequestrant.

Citric acid disodium salt sesquihydrate: Another similar compound with comparable uses in food and industrial applications.

Uniqueness

Disodium hydrogen citrate sesquihydrate is unique due to its specific hydration state (sesquihydrate) and its ability to act as both an antioxidant and an acidity regulator. Its versatility in various applications, from food to medicine, sets it apart from other similar compounds .

Actividad Biológica

Disodium hydrogen citrate sesquihydrate (Na₂HC₆H₅O₇·1.5H₂O) is a sodium salt of citric acid, widely recognized for its diverse applications in food, pharmaceuticals, and biochemistry. This article explores its biological activity, focusing on its chemical properties, physiological roles, and potential therapeutic uses, supported by empirical data and case studies.

Disodium hydrogen citrate sesquihydrate has a molecular weight of approximately 263.11 g/mol and a melting point of around 149 °C. Its structure consists of two sodium ions, one hydrogen citrate anion, and 1.5 water molecules, which contribute to its solubility in water and hygroscopic nature .

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆Na₂O₇·1.5H₂O |

| Molecular Weight | 263.11 g/mol |

| Melting Point | 149 °C |

| Solubility | Soluble in water |

Antioxidant Properties

Disodium hydrogen citrate acts as an antioxidant , enhancing the stability and efficacy of other antioxidants in food products. It helps mitigate oxidative stress by scavenging free radicals, thereby protecting cellular components from damage .

Role in Urinary Health

One significant application of disodium hydrogen citrate is in urology . It is used to alleviate discomfort associated with urinary tract infections (UTIs) by acting as a urinary alkalinizer. By increasing urine pH, it reduces the acidity that can exacerbate irritation and pain during urination . Clinical studies have demonstrated its effectiveness in managing symptoms related to cystitis and other urinary disorders.

Crystal Structure and Coordination Chemistry

Recent studies have elucidated the crystal structure of disodium hydrogen citrate sesquihydrate using X-ray diffraction techniques. The coordination environment reveals intricate hydrogen bonding patterns that contribute to its stability and solubility characteristics. The asymmetric unit contains two independent hydrogen citrate anions and four sodium cations, forming a complex network that influences its biological interactions .

Study on Mycotoxin Decontamination

A notable application of disodium hydrogen citrate sesquihydrate was reported in a study focusing on the decontamination of aflatoxin B1 (AFB1) from pistachios. The compound was utilized in a method involving centrifugation and dispersive solid-phase extraction (d-SPE), demonstrating significant efficacy in reducing AFB1 levels, thus highlighting its potential role in food safety .

Carotenoid Production

Another study explored the use of disodium hydrogen citrate as a nutrient source for carotenoid production in red yeasts using waste glycerol as a carbon source. Under optimized conditions, the yeast produced substantial amounts of carotenoids, indicating that disodium hydrogen citrate can serve as an effective growth supplement in biotechnological applications .

Propiedades

Número CAS |

6132-05-4 |

|---|---|

Fórmula molecular |

C6H8Na2O8 |

Peso molecular |

254.10 g/mol |

Nombre IUPAC |

disodium;3-carboxy-3-hydroxypentanedioate;hydrate |

InChI |

InChI=1S/C6H8O7.2Na.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;1H2/q;2*+1;/p-2 |

Clave InChI |

XNZQCYSOYHAYII-UHFFFAOYSA-L |

SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+] |

SMILES canónico |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.O.[Na+].[Na+] |

Sinónimos |

SODIUM HYDROGENCITRATE SESQUIHYDRATE; SODIUM CITRATE DIBASIC SESQUIHYDRATE; CITRIC ACID DISODIUM SALT; CITRIC ACID DISODIUM SALT SESQUIHYDRATE; DISODIUM CITRATE SESQUIHYDRATE; DISODIUM HYDROGEN CITRATE MONOHYDRATE; DISODIUM HYDROGEN CITRATE SESQUIHYDRATE; D |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.